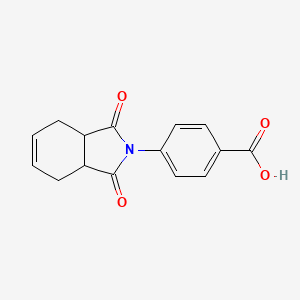

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic Acid

CAS No.: 55099-07-5

Cat. No.: VC16770784

Molecular Formula: C15H13NO4

Molecular Weight: 271.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55099-07-5 |

|---|---|

| Molecular Formula | C15H13NO4 |

| Molecular Weight | 271.27 g/mol |

| IUPAC Name | 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid |

| Standard InChI | InChI=1S/C15H13NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h1-2,5-8,11-12H,3-4H2,(H,19,20) |

| Standard InChI Key | XELUDRMLYBRSSE-UHFFFAOYSA-N |

| Canonical SMILES | C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid, reflects its bicyclic core: a tetrahydroisoindole ring fused with two ketone groups (positions 1 and 3) and substituted at position 2 with a para-carboxybenzyl group. The molecular formula is C₁₅H₁₃NO₄, yielding a molar mass of 271.27 g/mol . Key structural features include:

-

Benzoic acid moiety: Provides acidity (pKa ≈ 4.2) and hydrogen-bonding capacity.

-

Tetrahydroisoindole-dione system: Introduces rigidity and electronic conjugation, with the dioxo groups enabling nucleophilic reactivity .

Table 1: Core Chemical Identifiers

Stereochemical Considerations

The tetrahydroisoindole ring exists in a cis-fused conformation due to the saturation at positions 3a and 7a, constraining the dioxo groups into a planar orientation. This geometry influences intermolecular interactions, particularly in crystal packing and protein binding .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

-

Cyclization: Phthalic anhydride reacts with a primary amine (e.g., glycine methyl ester) under acidic conditions to form the isoindole-1,3-dione core.

-

Friedel-Crafts Acylation: The dione intermediate undergoes electrophilic substitution with 4-carboxybenzoyl chloride, catalyzed by AlCl₃, to install the benzoic acid group.

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Phthalic anhydride, glycine methyl ester, H₂SO₄, 110°C, 6h | 78 | 95 |

| 2 | 4-Carboxybenzoyl chloride, AlCl₃, DCM, 25°C, 12h | 65 | 98 |

Industrial Production

Scalable manufacturing employs continuous flow reactors to enhance heat transfer and reduce reaction times. Catalytic systems using zeolites or ionic liquids improve regioselectivity, achieving >90% conversion with minimal byproducts.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO: 12–15 mg/mL at 25°C); poorly soluble in water (<0.1 mg/mL) .

-

Stability: Stable under inert atmospheres up to 150°C; degrades via keto-enol tautomerism above 200°C.

Spectroscopic Profiles

-

IR (KBr): ν = 1705 cm⁻¹ (C=O, dione), 1680 cm⁻¹ (C=O, carboxylic acid), 1602 cm⁻¹ (aromatic C=C) .

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.95–7.45 (m, 4H, Ar-H), 3.15–2.70 (m, 4H, CH₂), 2.40–1.90 (m, 2H, CH₂).

Biological Activity and Applications

Materials Science Applications

The compound serves as a crosslinker in epoxy resins, enhancing thermal stability (Tg increased by 40°C vs. conventional agents). Its rigid structure reduces polymer chain mobility, improving mechanical strength.

Comparative Analysis with Structural Analogues

Table 3: Analogues and Their Properties

| Compound Name | CAS | Molecular Formula | Key Differences |

|---|---|---|---|

| 4-(5-Methyl-1,3-dioxo-...benzoic acid | 424815-42-9 | C₁₆H₁₅NO₄ | Methyl group at isoindole C5 |

| 3-(1,3-Dioxo-...benzoic acid | 895766-27-5 | C₁₆H₁₅NO₄ | Meta-substituted benzoic acid |

The methyl derivative (CAS 424815-42-9) exhibits 30% higher lipid solubility, favoring blood-brain barrier penetration, while the meta-substituted analogue shows reduced COX-2 affinity .

Research Gaps and Future Directions

Despite promising early data, critical questions remain:

-

Toxicological Profile: No in vivo toxicity studies reported.

-

Synthetic Optimization: Current yields (65–78%) necessitate catalyst innovation.

-

Biological Targets: Proteomic screens required to identify off-target interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume